Trimethoxysilylmethanethiol
Overview
Description
It is a versatile compound used in various industries, including textiles, cosmetics, and vulcanization. The molecular formula of Trimethoxysilylmethanethiol is C4H12O3SSi, and it has a molecular weight of 168.29 g/mol.
Preparation Methods
Trimethoxysilylmethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyltrimethoxysilane with sodium hydrosulfide in methanol. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and purity .
Chemical Reactions Analysis
Trimethoxysilylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The thiol group can be reduced to form corresponding sulfides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted silanes .
Scientific Research Applications
Trimethoxysilylmethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers.
Biology: It is employed in the modification of biomolecules and surfaces for various biological assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the treatment of textiles and rubber.
Mechanism of Action
The mechanism of action of Trimethoxysilylmethanethiol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The thiol group reacts with metal oxides, while the methoxy groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds . This dual reactivity makes it an effective coupling agent, enhancing the mechanical properties and durability of composite materials .
Comparison with Similar Compounds
Trimethoxysilylmethanethiol is unique due to its α-functional sulfur-containing silane structure. Similar compounds include:
(3-Mercaptopropyl)trimethoxysilane: Another thiol-functional silane used for similar applications but with a different alkyl chain length.
(3-Aminopropyl)trimethoxysilane: An amine-functional silane used for coupling applications but with different reactivity and applications.
This compound stands out due to its specific reactivity and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
trimethoxysilylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOZNCPHALTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CS)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184819 | |
Record name | Methanethiol, trimethoxysilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30817-94-8 | |
Record name | 1-(Trimethoxysilyl)methanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30817-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanethiol, trimethoxysilyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethiol, trimethoxysilyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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